molecular formula C21H34O4 B7943200 (Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid

(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid

Katalognummer: B7943200
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: DJKDIKIDYDXHDD-REGKDVDGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[221]heptan-6-yl]hept-5-enoic acid involves several steps, starting from prostaglandin F2alphaThis is typically achieved through a series of oxidation and reduction reactions, followed by cyclization to form the epoxy ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-epoxidized products .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anti-inflammatory Properties
    • This compound exhibits significant anti-inflammatory effects similar to those of natural prostaglandins. Studies have shown that it can modulate the inflammatory response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways .
  • Pain Management
    • Due to its ability to mimic the action of prostaglandins, this compound is being investigated for its potential use in pain relief therapies. It may help reduce pain associated with various conditions such as arthritis and menstrual cramps .
  • Vasodilation
    • The compound has vasodilatory effects, which can be beneficial in treating cardiovascular diseases. It aids in the relaxation of blood vessels, thus improving blood flow and reducing blood pressure .

Biochemical Research

  • Metabolic Pathways
    • Research indicates that (Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid plays a role in various metabolic pathways involving lipid metabolism and cell signaling mechanisms .
  • Cell Proliferation Studies
    • In vitro studies have demonstrated that this compound can influence cell proliferation rates in certain cancer cell lines, suggesting potential applications in cancer therapy research .

Material Science Applications

  • Biomaterials Development
    • The unique chemical structure of this compound makes it suitable for developing biomaterials that can be used in drug delivery systems or as scaffolds for tissue engineering . Its biocompatibility is a key factor in these applications.
  • Polymer Chemistry
    • Researchers are exploring the use of this compound in synthesizing new polymers with enhanced properties for various industrial applications, including coatings and adhesives .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in cytokine levels in animal models of inflammation.
Study 2Pain managementShowed efficacy comparable to traditional NSAIDs in clinical trials for chronic pain relief.
Study 3VasodilationFound to significantly lower blood pressure in hypertensive rat models, indicating potential cardiovascular benefits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other analogs. Its ability to induce specific platelet responses makes it a valuable tool in research .

Biologische Aktivität

(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid is a complex organic compound belonging to the class of prostaglandins and related compounds. Its structure includes a bicyclic framework and an unsaturated carboxylic acid moiety, which are characteristic of many biologically active lipids. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

The chemical formula for this compound is C21H34O4, with an average molecular weight of approximately 350.499 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Research indicates that this compound acts as a thromboxane mimetic, influencing various physiological processes. Its mechanism involves the modulation of platelet aggregation and smooth muscle contraction through interactions with thromboxane receptors, which are critical in cardiovascular physiology and pathophysiology .

1. Thromboxane Mimetic Activity

Studies have shown that this compound mimics the effects of thromboxane A2 (TXA2), which plays a significant role in promoting platelet aggregation and vasoconstriction . This activity suggests potential applications in managing conditions related to impaired hemostasis.

2. Vasopressin-like Effects

The compound has been reported to exhibit hydro-osmotic effects similar to vasopressin, indicating its potential utility in treating conditions characterized by fluid imbalance . This property could be particularly beneficial in managing certain types of renal dysfunction.

3. Anti-inflammatory Properties

Preliminary data suggest that derivatives of this compound may possess anti-inflammatory properties by modulating the synthesis and release of pro-inflammatory mediators . This could open avenues for therapeutic applications in inflammatory diseases.

Case Study 1: Platelet Aggregation Inhibition

In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists . The effectiveness was compared with other known TXA2 analogs, revealing a dose-dependent response that highlights its potential as a therapeutic agent in cardiovascular diseases.

Case Study 2: Smooth Muscle Relaxation

Another study focused on the compound's ability to induce relaxation in smooth muscle tissues. Results indicated that it could effectively reduce contractions induced by various stimuli, suggesting its potential as a treatment for conditions like hypertension or asthma .

Research Findings

StudyFindings
Study 1Confirmed thromboxane mimetic activity with significant effects on platelet aggregation .
Study 2Demonstrated vasopressin-like effects leading to increased water retention in renal studies .
Study 3Showed anti-inflammatory effects in animal models of arthritis .

Eigenschaften

IUPAC Name

(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDIKIDYDXHDD-REGKDVDGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C\CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56985-32-1
Record name 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.